molecular formula C11H12BrNO2 B13323749 (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid

(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13323749
M. Wt: 270.12 g/mol
InChI Key: HKTPZQQFRAKQTF-ZJUUUORDSA-N
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Description

(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and L-proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-bromobenzaldehyde with L-proline under acidic or basic conditions.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Phenyl-substituted pyrrolidine carboxylic acids.

    Substitution: Various substituted pyrrolidine carboxylic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: It can be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    (2S,3R)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and physical properties.

    (2S,3R)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid: The presence of a fluorine atom imparts unique properties compared to the bromine-substituted compound.

Uniqueness: The presence of the bromophenyl group in (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(2S,3R)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

HKTPZQQFRAKQTF-ZJUUUORDSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1CNC(C1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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